

## The TT-10 Molecules: A Tale of Two Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

The designation "TT-10" refers to two distinct small molecules with disparate mechanisms of action and therapeutic targets. This guide provides a comprehensive overview of both entities to clarify their unique identities and potential applications. The first, a YAP-TEAD activator, shows promise in regenerative medicine, specifically for cardiac muscle repair. The second, an A2AR antagonist, is under investigation as a novel cancer immunotherapy. This document delineates the discovery, synthesis, and biological activity of each molecule, presenting available data in a structured format for scientific and drug development professionals.

# Part 1: TT-10 (YAP-TEAD Activator) for Cardiac Regeneration Discovery and Rationale

**TT-10** (CAS: 2230640-94-3) is a novel small molecule identified through chemical screening for its ability to activate the pro-proliferative YES-associated protein (YAP) and transcriptional enhancer factor domain (TEAD) signaling pathway.[1][2] The rationale for its development is rooted in the limited regenerative capacity of the adult mammalian heart. By activating the YAP-TEAD pathway, **TT-10** aims to stimulate the proliferation of existing cardiomyocytes, offering a potential therapeutic strategy for heart diseases characterized by cardiomyocyte loss, such as myocardial infarction.[1][2]



**Physicochemical Properties** 

| Property          | -<br>Value                 | Reference |
|-------------------|----------------------------|-----------|
| CAS Number        | 2230640-94-3               | [3]       |
| Molecular Formula | C11H10FN3OS2               |           |
| Molecular Weight  | 283.35 g/mol               | _         |
| Solubility        | DMSO: 50 mg/mL (176.46 mM) |           |

#### **Synthesis**

The synthesis of **TT-10** originates from a biologically active hit compound identified during the initial chemical screening. While the full, detailed synthetic protocol is proprietary, the core process involves the creation of a multifaceted fluorinated compound.

#### **Mechanism of Action and Signaling Pathway**

**TT-10** exerts its pro-proliferative effects on cardiomyocytes through a multi-pronged mechanism. It promotes the nuclear translocation of YAP, leading to the activation of TEAD-dependent transcription. This, in turn, stimulates cell cycle activation and division in cardiomyocytes. Additionally, **TT-10** has been shown to activate the Wnt/β-catenin signaling pathway and possess antioxidant and anti-apoptotic properties by activating the NRF2-mediated pathway.





Click to download full resolution via product page

Figure 1: Signaling Pathway of TT-10 (YAP-TEAD Activator).

#### **Experimental Protocols**

- 1.5.1. Cell Culture and Treatment: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSCMs) were used. Cardiac differentiation was achieved using a chemically defined protocol. For experiments, hiPSCMs were treated with **TT-10** for 48 hours.
- 1.5.2. Cell Cycle Analysis: To assess cell cycle activation, 5-ethynyl-2'-deoxyuridine (EdU) incorporation assays were performed on hiPSCMs following treatment with **TT-10**.
- 1.5.3. Gene Expression Analysis: The impact of **TT-10** on the expression of functional and structural genes in hiPSCMs was evaluated to ensure no unfavorable effects on cardiomyocyte function.
- 1.5.4. In Vivo Myocardial Infarction Model: A myocardial infarction (MI) model in mice was utilized to assess the in vivo efficacy of **TT-10**. The molecule was administered via intraperitoneal injection. The effects on cardiac remodeling, cardiomyocyte proliferation, and reduction of reactive oxygen species (ROS) were evaluated post-MI.



Click to download full resolution via product page



Figure 2: Experimental Workflow for TT-10 (YAP-TEAD Activator).

**Summary of Preclinical Data** 

| Endpoint                       | Result                                                                       | Model System   | Reference |
|--------------------------------|------------------------------------------------------------------------------|----------------|-----------|
| Cell Cycle Activation          | Markedly promoted cell cycle activation and increased cell division.         | hiPSCMs        |           |
| Functional Gene<br>Expression  | No unfavorable effects on the expression of functional and structural genes. | hiPSCMs        |           |
| Cardiac Function Post-MI       | Ameliorated cardiac remodeling.                                              | Mouse MI Model |           |
| In Vivo Cell<br>Proliferation  | Enhanced proliferation of existing cardiomyocytes.                           | Mouse MI Model |           |
| Oxidative Stress and Apoptosis | Reduced ROS<br>production, DNA<br>damage, and<br>apoptosis.                  | Mouse MI Model | _         |

# Part 2: TT-10 (A2AR Antagonist) for Cancer Immunotherapy Discovery and Rationale

This iteration of **TT-10** is a potent and selective antagonist of the adenosine A2A receptor (A2AR). It was developed by Tarus Therapeutics and is now under clinical investigation by Portage Biotech as PORT-6. The therapeutic rationale is based on the immunosuppressive role of adenosine in the tumor microenvironment (TME). High levels of extracellular adenosine in the TME bind to A2AR on T-lymphocytes, inhibiting their anti-tumor activity. By blocking this interaction, **TT-10** is designed to restore T-cell function and enhance the immune response against cancer cells.



#### **Physicochemical Properties**

Detailed physicochemical data, including CAS number and molecular formula, for the A2AR antagonist **TT-10** are not publicly available in the reviewed literature.

#### **Synthesis**

Information regarding the synthesis of the A2AR antagonist **TT-10** is proprietary and not available in the public domain.

#### **Mechanism of Action and Signaling Pathway**

In the TME, dying tumor cells release ATP, which is converted to adenosine by ectonucleotidases like CD39 and CD73. Adenosine then binds to A2AR on immune cells, particularly T-cells and NK cells, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade suppresses T-cell and NK cell function, promoting an immunosuppressive environment that allows for tumor growth and metastasis. **TT-10** acts as a competitive antagonist at the A2AR, preventing adenosine binding and thereby blocking this immunosuppressive pathway. This restores the activation and proliferation of T-lymphocytes, leading to an enhanced anti-tumor immune response.



Click to download full resolution via product page

Figure 3: Mechanism of Action of TT-10 (A2AR Antagonist).

#### **Experimental Protocols**



Detailed experimental protocols are limited due to the primary source being a conference abstract. The following is a summary of the described methods.

- 2.5.1. In Vivo Syngeneic Mouse Model: BALB/c mice were implanted with 4T1 mammary carcinoma cells. Once tumors developed, mice were treated with **TT-10**.
- 2.5.2. Dosing and Administration: TT-10 was administered at a dose of 1 mg/kg for 21 days.
- 2.5.3. Efficacy Evaluation: Tumor volume and lung metastasis were measured to assess the anti-tumor activity of **TT-10**.
- 2.5.4. Immunophenotyping: At the end of the study, tumor-infiltrating lymphocytes (TILs) were analyzed to assess T-cell activity and myeloid-derived suppressor cell (MDSC) populations.

**Summary of Preclinical and Clinical Data** 

| Endpoint                       | Result                                                                                                     | Model System                  | Reference |
|--------------------------------|------------------------------------------------------------------------------------------------------------|-------------------------------|-----------|
| Tumor Volume<br>Reduction      | 48% reduction in tumor volume compared to vehicle control.                                                 | 4T1 breast cancer mouse model |           |
| Metastasis Reduction           | 65% reduction in lung metastasis.                                                                          | 4T1 breast cancer mouse model |           |
| T-Cell Activity                | Increased T-cell<br>activity observed in<br>TIL analysis.                                                  | 4T1 breast cancer mouse model |           |
| MDSC Population                | Striking reductions in MDSC populations.                                                                   | 4T1 breast cancer mouse model | -         |
| Clinical Development<br>Status | Phase 1/2 clinical trial (NCT04969315) initiated to evaluate safety and efficacy in advanced solid tumors. | Human                         | _         |



#### Conclusion

The designation "TT-10" represents two distinct and promising therapeutic candidates. The YAP-TEAD activator TT-10 offers a novel regenerative approach for cardiac diseases, while the A2AR antagonist TT-10 is part of the expanding arsenal of cancer immunotherapies. It is imperative for the scientific and drug development communities to distinguish between these two molecules to ensure accurate research and communication. This guide provides a foundational understanding of both TT-10 molecules based on publicly available data, highlighting their respective therapeutic potential and the current state of their development. Further publication of detailed preclinical and clinical data will be crucial for a more complete understanding of their safety and efficacy profiles.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. jitc.bmj.com [jitc.bmj.com]
- To cite this document: BenchChem. [The TT-10 Molecules: A Tale of Two Therapeutic Targets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611500#discovery-and-synthesis-of-the-tt-10-molecule]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com